molecular formula C23H28N2O5S B11114120 5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B11114120
M. Wt: 444.5 g/mol
InChI Key: DEEOVNPDQYMCIE-UHFFFAOYSA-N
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Description

5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including an ethyl group, a methoxyphenyl carbamoyl group, and an oxopentanoic acid moiety.

Preparation Methods

The synthesis of 5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid involves several steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene intermediate, followed by the introduction of the ethyl group, the methoxyphenyl carbamoyl group, and the oxopentanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

5-[[6-ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H28N2O5S/c1-3-14-10-11-17-18(12-14)31-23(25-19(26)8-5-9-20(27)28)21(17)22(29)24-15-6-4-7-16(13-15)30-2/h4,6-7,13-14H,3,5,8-12H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

DEEOVNPDQYMCIE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

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